N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(10-1-4-14-5-2-10)16-11-3-7-17(9-11)13-15-6-8-19-13/h1-2,4-6,8,11H,3,7,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGMMECDOWPVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NC=C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole moiety. A representative protocol involves:
- Reacting pyrrolidin-3-amine with α-bromoketones (e.g., bromoacetone) in the presence of thiourea under acidic conditions.
- Cyclization at 80–100°C in ethanol yields 2-aminothiazole intermediates, which are subsequently functionalized.
Example Procedure :
A mixture of pyrrolidin-3-amine (10 mmol), bromoacetone (12 mmol), and thiourea (12 mmol) in ethanol (50 mL) is refluxed for 6 hours. The precipitate is filtered and recrystallized from ethanol to yield 2-(pyrrolidin-3-ylamino)thiazole.
Nucleophilic Substitution on Pyrrolidine
Alternative routes employ pre-formed thiazole derivatives. For instance, 1,3-thiazol-2-amine reacts with 3-bromopyrrolidine under Buchwald-Hartwig coupling conditions:
- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 equiv) in toluene at 110°C for 24 hours.
- Yields range from 65–78%, with purification via silica gel chromatography.
Formation of Pyridine-4-Carboxamide Moiety
Pyridine-4-Carbonyl Chloride Synthesis
Pyridine-4-carboxylic acid (1 equiv) is treated with thionyl chloride (3 equiv) in anhydrous dichloromethane at 0°C. After 2 hours, the mixture is refluxed for 1 hour, and excess thionyl chloride is removed under vacuum.
Critical Note : Moisture must be excluded to prevent hydrolysis to the free acid.
Amide Coupling Reaction
The amine intermediate (1-(1,3-thiazol-2-yl)pyrrolidin-3-amine) is reacted with pyridine-4-carbonyl chloride (1.2 equiv) in the presence of a base:
- Conditions : Triethylamine (2.5 equiv) in dry THF at 0°C → room temperature, 12 hours.
- Workup : Dilution with water, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate 3:1).
Yield : 72–85% after optimization.
Alternative Routes and Methodologies
Reductive Amination Approach
A patent-disclosed method utilizes reductive amination to install the thiazole group:
Solid-Phase Synthesis
A PMC study describes resin-bound synthesis for analogous carboxamides:
- Wang resin-functionalized pyrrolidine is sequentially treated with Fmoc-thiazole derivatives and pyridine-4-carboxylic acid via HBTU-mediated coupling.
- Cleavage with TFA/H₂O (95:5) affords the target compound in 68% yield.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Pd Catalysis : Pd₂(dba)₃/Xantphos improves coupling efficiency in thiazole installation (yield ↑ 22%).
- Microwave Assistance : Reducing amidation time to 30 minutes at 80°C without yield loss.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥98% purity for optimized batches.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various medical fields due to its unique structural features, which include a thiazole moiety that enhances biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole-containing compounds. For instance, derivatives of thiazole-pyridine hybrids have shown promising results against various cancer cell lines, such as:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 22 | HT29 (colon cancer) | 2.01 |
| Compound 23 | MCF-7 (breast cancer) | 5.71 |
| Standard Drug (5-fluorouracil) | MCF-7 | 6.14 |
These compounds exhibit significant growth inhibition, indicating their potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chlorine, enhances the efficacy of these compounds against cancer cells .
Anticonvulsant Properties
Another area of application for N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide is in the treatment of epilepsy. Compounds derived from thiazole have been evaluated for their anticonvulsant activity. For example:
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Analogue 2 | PTZ-induced seizures | 18.4 | 170.2 | 9.2 |
These findings indicate that specific thiazole derivatives can effectively reduce seizure activity while maintaining a favorable safety profile .
Pharmacological Research
The compound's interactions with various biological targets make it a candidate for pharmacological research.
TRPV Channel Modulation
Research indicates that this compound may interact with transient receptor potential vanilloid (TRPV) channels, which are implicated in pain perception and inflammatory responses. This interaction could position the compound as a potential analgesic agent .
Synthetic Methodologies
The synthesis of this compound involves several steps that optimize yield and purity:
Common Synthetic Route:
- Formation of Thiazole Ring: Cyclization of appropriate precursors.
- Introduction of Pyrrolidine and Pyridine Moieties: Functionalization under controlled conditions.
- Purification: Techniques such as crystallization or chromatography to isolate the final product.
This synthetic approach not only ensures high yields but also allows for modifications that can enhance biological activity .
Case Studies and Research Findings
Numerous studies have documented the efficacy of thiazole derivatives in various therapeutic areas:
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported on a series of thiazole-pyridine hybrids demonstrating superior anti-breast cancer efficacy compared to standard treatments . The compounds were synthesized through multistep reactions involving heterocyclization and were screened against multiple cancer cell lines.
Case Study: Anticonvulsant Activity
In another investigation, thiazole-integrated pyrrolidinone analogues were assessed for their anticonvulsant properties, revealing promising results with specific analogues achieving significant protection against seizures .
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide with three analogous compounds, focusing on structural variations, physicochemical properties, and implications for bioactivity.
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Core Structure : Replaces the pyrrolidine ring with an isoxazole moiety.
- Substituents : A methyl group at the 5-position of the thiazole and a pyridine-2-carboxamide group.
- Key Differences :
- The isoxazole ring introduces an additional oxygen atom, increasing polarity compared to the pyrrolidine-thiazole system.
- The pyridine-2-carboxamide group may alter hydrogen-bonding interactions due to the ortho-position of the amide relative to the pyridine nitrogen.
- Crystallographic Data : The Acta Crystallographica report highlights a planar isoxazole-thiazole system, suggesting reduced conformational flexibility compared to the target compound .
(2S)-N'-{4-Methyl-5-[1-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl}pyrrolidine-1,2-dicarboxamide
- Core Structure : Retains the pyrrolidine-thiazole scaffold but adds a trifluoromethyl group and a second carboxamide.
- Substituents : A trifluoro-2-methylpropan-2-yl group on the pyridine ring and a dicarboxamide linkage.
- The dicarboxamide moiety may increase steric bulk, affecting binding to flat active sites.
- Stereochemical Impact : The (2S) configuration introduces chirality, which could influence enantioselective interactions with biological targets .
Hypothetical Analog: N-(1,3-Thiazol-2-yl)pyridine-4-carboxamide
- Core Structure : Lacks the pyrrolidine ring entirely.
- Substituents : Direct linkage between thiazole and pyridine-4-carboxamide.
- Key Differences :
- Reduced conformational flexibility may limit adaptability to diverse binding pockets.
- Simplified structure could enhance synthetic accessibility but diminish selectivity.
Structural and Functional Analysis Table
*LogP values estimated using fragment-based methods.
Research Implications
- Synthetic Challenges : Introducing the trifluoromethyl group (as in ) requires specialized fluorination techniques, whereas the isoxazole derivative is synthetically simpler.
- Crystallographic Insights : SHELX and SIR97 have been critical in resolving the planar geometries of these compounds, aiding in structure-activity relationship (SAR) studies .
Biological Activity
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring, a pyrrolidine ring, and a pyridine ring. The synthesis typically involves multi-step reactions that can be summarized as follows:
Synthesis Steps:
- Formation of the Pyrrolidine Ring: Achieved through cyclization reactions involving amines and aldehydes.
- Thiazole Ring Construction: Often synthesized via Hantzsch thiazole synthesis.
- Coupling Reactions: The pyridine ring is introduced through coupling reactions such as Suzuki or Heck coupling.
This synthetic pathway allows for the modification of functional groups to enhance biological activity.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study found that derivatives of pyrrolidine compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl] | 0.0039 | S. aureus |
| 0.025 | E. coli | |
| Other Pyrrolidine Derivatives | 0.01 - 0.05 | Various Bacterial Strains |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole moiety enhances its binding affinity, potentially leading to the modulation of target activity.
3. Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The results indicated a robust antibacterial effect against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Anti-inflammatory Activity
Another investigation explored the anti-inflammatory properties of related compounds, demonstrating that modifications in the thiazole and pyrrolidine rings could significantly enhance anti-inflammatory effects in vitro .
4. Applications in Medicinal Chemistry
This compound is being explored for various applications:
- Drug Discovery: Its unique structure makes it a promising candidate for developing new antimicrobial agents.
- Therapeutic Uses: Potential applications include anti-inflammatory and anticancer therapies due to its ability to modulate specific biological pathways.
Q & A
Q. Q1. What are the optimal synthetic routes for N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Cyclocondensation : Reacting pyridine-4-carboxylic acid derivatives with pyrrolidine-thiazole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Amide Coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the carboxamide bond. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to avoid side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–80%) achieves >95% purity. Monitor via TLC (Rf = 0.3–0.5 in EtOAc/hexane 1:1) .
Optimization Table:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 25°C (amide coupling) | Reduces hydrolysis |
| Catalyst | Cu(I)Br (for cyclization) | Accelerates ring closure |
Q. Q2. How should researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm pyrrolidine-thiazole ring integration via ¹H NMR (δ 3.2–3.8 ppm for pyrrolidine protons; δ 7.2–7.5 ppm for thiazole protons) .
- Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H]⁺ at m/z 303.12 (calc. 303.12) .
- X-ray Crystallography : Resolve stereochemistry at the pyrrolidine C3 position (if crystalline) .
Advanced Research Questions
Q. Q3. What strategies are recommended for elucidating the compound’s biological targets and mechanisms of action?
Methodological Answer:
- Target Identification :
- Kinase Profiling : Screen against kinase panels (e.g., EGFR, MAPK) using ATP-competitive assays. IC₅₀ values <1 µM suggest strong binding .
- Receptor Binding Assays : Radioligand displacement studies (e.g., for GPCRs) with [³H]-labeled analogs .
- Mechanistic Studies :
- Cellular Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to assess pro-apoptotic activity in cancer cell lines (e.g., MCF-7) .
Data Interpretation Tip : Discrepancies between in vitro and cellular activity may arise from poor membrane permeability. Validate via logP measurements (target logP = 2–3 for optimal bioavailability) .
Q. Q4. How should researchers address contradictory data in solubility and bioactivity across studies?
Methodological Answer: Contradictions often stem from:
- Solvent Effects : Use standardized solvents (e.g., DMSO for stock solutions; <0.1% v/v in assays) .
- Crystallinity vs. Amorphous Forms : Characterize polymorphs via DSC (melting point ~180–185°C) and adjust formulation (e.g., PEG-based carriers) .
- Biological Replicates : Perform dose-response curves in triplicate across multiple cell lines to confirm EC₅₀ consistency .
Q. Q5. What are the best practices for designing analogs to improve metabolic stability?
Methodological Answer:
- Structural Modifications :
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat); aim for >50% parent compound remaining after 1 hour .
Analog Design Table:
| Modification | Expected Outcome | Reference |
|---|---|---|
| C3-Fluorination | ↑ Metabolic stability | |
| Pyridine → Pyrazine | ↑ Solubility (clogP -0.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
